molecular formula C11H10BrClO3 B3097802 ethyl 3-(4-bromo-2-chlorophenyl)-3-oxopropionate CAS No. 131994-22-4

ethyl 3-(4-bromo-2-chlorophenyl)-3-oxopropionate

Cat. No. B3097802
Key on ui cas rn: 131994-22-4
M. Wt: 305.55 g/mol
InChI Key: KRHXEXDWAMHYNF-UHFFFAOYSA-N
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Patent
US04959363

Procedure details

The starting material was prepared by conventional procedures starting from the lithium salt of monoethyl malonate and 4-bromo-2-chlorobenzoyl chloride which reacted to form ethyl 4-bromo-2-chlorobenzoylacetate. The latter was caused to react with dimethylformamide dimethylacetal to give ethyl 3-dimethylamino-2-(4-bromo2-chlorobenzoyl)propenoate, which by reaction with 4-fluoroaniline afforded said starting material.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Li].[C:2]([O:8][CH2:9][CH3:10])(=[O:7])[CH2:3][C:4]([O-:6])=O.[Br:11][C:12]1[CH:20]=[CH:19][C:15](C(Cl)=O)=[C:14]([Cl:21])[CH:13]=1>>[Br:11][C:12]1[CH:20]=[CH:19][C:15]([C:4]([CH2:3][C:2]([O:8][CH2:9][CH3:10])=[O:7])=[O:6])=[C:14]([Cl:21])[CH:13]=1 |^1:0|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(=O)[O-])(=O)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC(=C(C(=O)Cl)C=C1)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The starting material was prepared by conventional procedures
CUSTOM
Type
CUSTOM
Details
reacted

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC(=C(C(=O)CC(=O)OCC)C=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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